molecular formula C11H10MoO-6 B1246116 [Mo(CO)Cp2]

[Mo(CO)Cp2]

Cat. No.: B1246116
M. Wt: 254.1 g/mol
InChI Key: INPUPVQBTCZKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonylbis(eta(5)-cyclopentadienyl)molybdenum is a metal carbonyl and a molybdenum coordination entity.

Scientific Research Applications

  • Electronic Population Analysis :

    • Mulliken (1955) discussed the use of LCAO MO (Linear Combination of Atomic Orbitals Molecular Orbital) wave functions for molecules, which could be applicable to understanding the electronic structure of complexes like [Mo(CO)Cp2]. This approach helps in quantifying the electronic population in molecules (Mulliken, 1955).
  • Synthesis and Structural Comparison :

    • Hartung et al. (1992) synthesized a compound related to [Mo(CO)Cp2] and performed X-ray structural analysis. This research highlights the molecular structure and bonding in metal-organic frameworks, which is crucial for understanding the properties of [Mo(CO)Cp2] complexes (Hartung et al., 1992).
  • Metal-Organic Frameworks (MOFs) :

    • Rachuri et al. (2018) discussed the synthesis of Co(II)/Cd(II) metal–organic frameworks, demonstrating the application of [Mo(CO)Cp2] in creating MOFs with potential use in sensing and adsorption applications (Rachuri, Parmar, & Suresh, 2018).
    • Zhou and Wang (2017) highlighted the use of MOFs in electrochemical energy storage, indicating the potential of [Mo(CO)Cp2]-based frameworks in this field (Zhou & Wang, 2017).
  • Coordination Chemistry :

    • Yu et al. (2013) presented a first principles study of CO2 adsorption in MOFs, which can be applied to understanding the properties of [Mo(CO)Cp2] complexes in gas capture and storage (Yu et al., 2013).
  • Chemical Bonding and Reactivity Studies :

    • Álvarez et al. (2005) investigated the reactivity of a triply bonded dimolybdenum hydride complex, which is relevant to the study of [Mo(CO)Cp2] complexes in understanding their chemical reactivity (Álvarez et al., 2005).

Properties

Molecular Formula

C11H10MoO-6

Molecular Weight

254.1 g/mol

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;cyclopentane;molybdenum

InChI

InChI=1S/2C5H5.CO.Mo/c2*1-2-4-5-3-1;1-2;/h2*1-5H;;/q-5;-1;;

InChI Key

INPUPVQBTCZKNY-UHFFFAOYSA-N

SMILES

[C-]#[O+].[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Mo]

Canonical SMILES

[C-]#[O+].[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Mo]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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